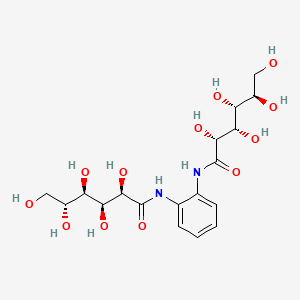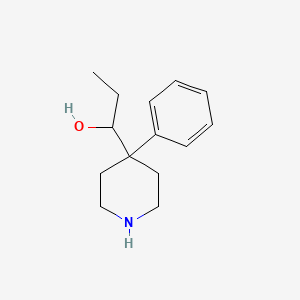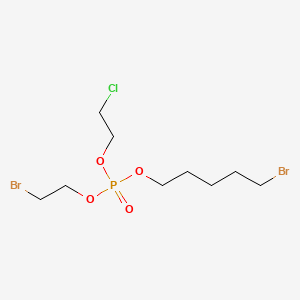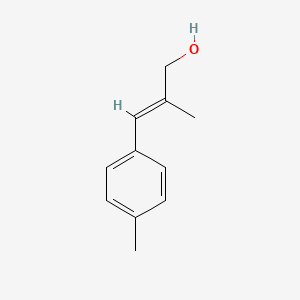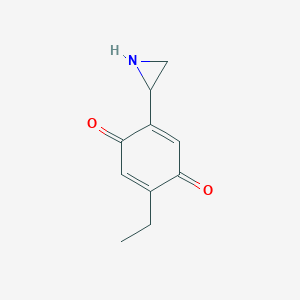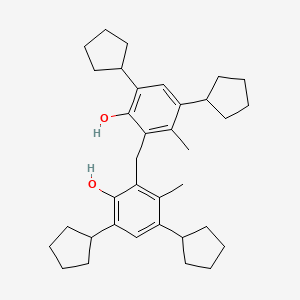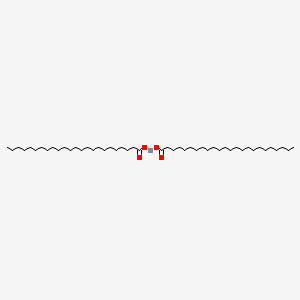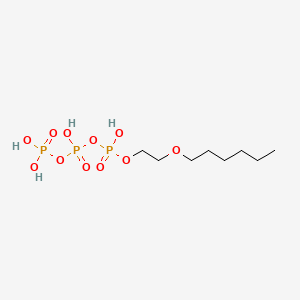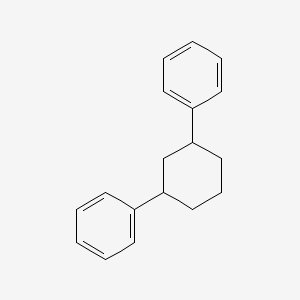
1,3-Diphenylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with phenyl groups at the 1 and 3 positions. This compound is part of the broader class of substituted cyclohexanes, which are known for their structural versatility and stability. The presence of phenyl groups imparts unique chemical properties to the molecule, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diphenylcyclohexane can be synthesized through several methods. One common approach involves the cycloaddition reaction of benzene with cyclohexanone in the presence of a strong acid catalyst. Another method includes the hydrogenation of 1,3-diphenylcyclohexene using a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often employs catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product. The use of advanced catalysts and controlled reaction environments are crucial for efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions typically yield cyclohexane derivatives with altered substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products
The major products formed from these reactions include substituted cyclohexanes, phenyl ketones, and cyclohexanols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Diphenylcyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying stereochemistry and conformational analysis of cyclohexane derivatives.
Biology: The compound is investigated for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of various chemical products
Mecanismo De Acción
The mechanism of action of 1,3-diphenylcyclohexane involves its interaction with specific molecular targets. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the cyclohexane ring can undergo conformational changes that affect its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Diphenylcyclohexane
- 3,6-Diphenylcyclohexan-1,2-diol
- 1,3-Dimethylcyclohexane
Uniqueness
1,3-Diphenylcyclohexane is unique due to the specific positioning of the phenyl groups, which significantly influences its chemical reactivity and physical properties. Compared to its isomers, such as 1,4-diphenylcyclohexane, the 1,3-substitution pattern results in distinct stereochemical and conformational characteristics .
Propiedades
Número CAS |
1667-08-9 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
(3-phenylcyclohexyl)benzene |
InChI |
InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2 |
Clave InChI |
MCHONHDBIWWITD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


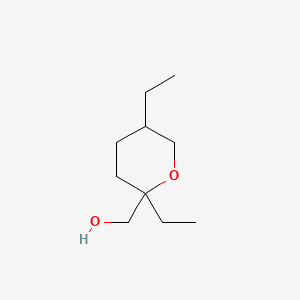
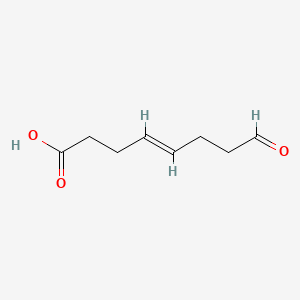
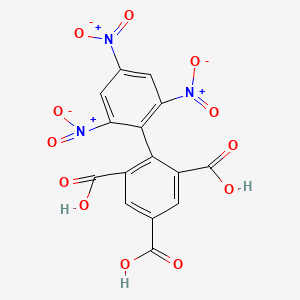
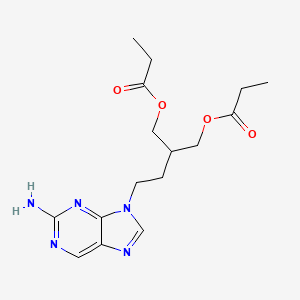
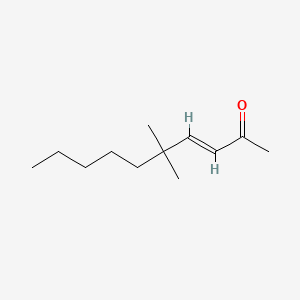
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
